molecular formula C19H20N2OS B2456513 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 852138-59-1

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2456513
CAS No.: 852138-59-1
M. Wt: 324.44
InChI Key: HYMLKWDSYUNOPN-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a chemical compound with a complex structure that includes a carbazole moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the condensation of phenylhydrazine with cyclohexanone under acidic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Amidation Reaction: The final step involves the formation of the amide bond between the carbazole and thiophene moieties. This can be achieved using standard amidation reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the amidation step and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbazole moiety can be reduced to tetrahydrocarbazole using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
  • 4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide
  • N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide

Uniqueness

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a carbazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLKWDSYUNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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